Product packaging for 2-Pinen-10-hydroxyperoxide(Cat. No.:CAS No. 58434-29-0)

2-Pinen-10-hydroxyperoxide

Cat. No.: B14621671
CAS No.: 58434-29-0
M. Wt: 168.23 g/mol
InChI Key: WTHZUPXTUUVVBK-UHFFFAOYSA-N
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Description

2-Pinen-10-hydroxyperoxide (PHP), with the molecular formula C 10 H 16 O 2 and a molecular weight of 168.23 g/mol, is a pivotal organic peroxide intermediate in the multi-step synthesis of linalool from pinane . Linalool is a valuable terpene alcohol with diverse applications across the flavor, fragrance, pharmaceutical, and cosmetic sectors, and is also being explored as a precursor for high-performance biofuels . PHP is produced through the oxidation of pinane and is a thermally sensitive compound, requiring careful handling and precise control of reaction parameters during its production and subsequent reactions, such as its reduction to pinanol . Its thermal decomposition is a single-stage, exothermic process with a significant heat of decomposition, indicating a high potential hazard if not managed properly . Researchers are investigating its decomposition kinetics and mechanism to ensure process safety in industrial settings . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B14621671 2-Pinen-10-hydroxyperoxide CAS No. 58434-29-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58434-29-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(hydroperoxymethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C10H16O2/c1-10(2)8-4-3-7(6-12-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3

InChI Key

WTHZUPXTUUVVBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)COO)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization

Targeted Synthesis of 2-Pinen-10-hydroxyperoxide and its Stereoisomers

The precise introduction of a hydroxyperoxide group at the C-10 position of the pinene scaffold requires strategic synthetic approaches that can control both regioselectivity and stereoselectivity. Key methods involve the manipulation of pinene epoxides and direct peroxidation reactions.

A direct and effective method for the synthesis of an α-pinene derived hydroxy hydroperoxide involves the catalytic ring-opening of α-pinene oxide. mdpi.com This strategy leverages the reactivity of the epoxide ring towards nucleophilic attack by hydrogen peroxide, facilitated by a suitable catalyst.

One reported synthesis utilizes bis(acetylacetonato)dioxomolybdenum(VI) as a catalyst. mdpi.com In this procedure, α-pinene oxide is treated with an ethereal solution of hydrogen peroxide in the presence of the molybdenum catalyst. The reaction proceeds via the opening of the epoxide ring, leading to the formation of the desired hydroxy hydroperoxide. However, it has been noted that this reaction can be accompanied by molecular rearrangements, potentially leading to a structurally altered hydroperoxide configuration. mdpi.com The yield for this specific transformation was reported to be 17%. mdpi.com

Table 1: Synthesis of α-Pinene Derived Hydroxy Hydroperoxide via Epoxide Ring-Opening mdpi.com

ReactantReagentCatalystSolventReaction TimeYield
α-Pinene oxideHydrogen peroxideBis(acetylacetonato)dioxomolybdenum(VI)Diethyl ether90 min17%

This table summarizes the reported synthesis of an α-pinene derived hydroxy hydroperoxide.

The stereochemistry of the starting pinene epoxide is crucial in determining the stereochemical outcome of the product. The catalytic system and reaction conditions can also influence the selectivity of the ring-opening process, potentially allowing for the synthesis of different stereoisomers.

Direct peroxidation of pinene and its derivatives offers an alternative route to allylic hydroperoxides. These reactions typically involve the activation of an allylic C-H bond and subsequent trapping with an oxygen source.

Allylic Oxidation: The allylic oxidation of α-pinene can lead to the formation of verbenol (B1206271) and verbenone, which are structurally related to this compound. rsc.org These oxidations can be achieved using various catalytic systems, and it is proposed that verbenyl hydroperoxides may be formed as intermediates. rsc.org For instance, the oxidation of α-pinene can be catalyzed by transition metal complexes, which can facilitate the abstraction of an allylic hydrogen atom, leading to a radical intermediate that reacts with oxygen.

Autoxidation: The autoxidation of pinane (B1207555), the saturated bicyclic hydrocarbon derived from the hydrogenation of pinene, is a well-established method for producing pinane hydroperoxides. This process involves the reaction of pinane with air and typically results in the formation of 2-pinane hydroperoxide. The oxidation of cis-pinane (B1246623) has been shown to produce a mixture of cis- and trans-2-pinane hydroperoxides.

Photooxygenation: Photosensitized oxidation of β-pinene can lead to the formation of myrtenyl hydroperoxide. This reaction involves the use of a photosensitizer, such as Rose Bengal, and light to generate singlet oxygen, which then reacts with the alkene via an ene reaction to install the hydroperoxide group at the allylic position.

Chemo- and Stereoselective Functionalization of the Hydroperoxide Moiety

The hydroperoxide group in this compound is a versatile functional handle that can undergo a variety of chemo- and stereoselective transformations. These reactions allow for the derivatization of the pinene scaffold, leading to a diverse range of valuable compounds.

Common transformations of the hydroperoxide moiety include:

Reduction: The hydroperoxide can be selectively reduced to the corresponding alcohol (2-pinen-10-ol) using mild reducing agents. This transformation is often high-yielding and proceeds with retention of configuration at the carbon atom bearing the oxygen.

Radical Reactions: The labile O-O bond in the hydroperoxide can be cleaved to generate radical intermediates. These radicals can then participate in various intramolecular reactions, such as cyclization, to form new ring systems. For example, pinenic hydroperoxides have been shown to undergo radical cyclization to form five- and six-membered peroxide rings. researchgate.net

Acid-Catalyzed Rearrangements: In the presence of acids, the hydroperoxide can undergo rearrangement reactions, similar to the Hock rearrangement, to produce ketones or other carbonyl compounds.

The stereochemistry of the pinene backbone can influence the stereochemical outcome of these functionalization reactions, allowing for the synthesis of chiral derivatives.

Development of Novel Synthetic Routes for Related Pinene Hydroperoxides

Research into the synthesis of pinene hydroperoxides continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methods.

Catalytic Systems for Epoxidation and Ring-Opening: The development of novel catalytic systems for the epoxidation of pinenes and the subsequent regioselective ring-opening with hydrogen peroxide is an active area of research. mdpi.com For instance, manganese-based catalytic systems have been investigated for the epoxidation of terpenes. mdpi.com The choice of catalyst and reaction conditions can significantly impact the selectivity and yield of the desired hydroperoxide.

Biocatalysis: The use of enzymes for the selective oxidation of terpenes is a promising green chemistry approach. researchgate.net Biocatalytic C-H oxyfunctionalization can provide high levels of regio- and stereoselectivity, offering a powerful tool for the synthesis of chiral allylic oxidized products from pinenes.

Flow Chemistry: The application of continuous flow microreactors for the epoxidation of terpenes using hydrogen peroxide has been explored as a sustainable and scalable method. dntb.gov.ua Flow chemistry offers advantages in terms of safety, reaction control, and efficiency for the synthesis of pinene oxides, which are key precursors to hydroxyperoxides.

These novel approaches aim to overcome the challenges associated with traditional methods, such as the use of stoichiometric and hazardous reagents, and to provide access to a wider range of structurally diverse pinene hydroperoxides with high levels of purity and stereochemical control.

Reaction Mechanisms and Chemical Reactivity

Atmospheric Oxidation Mechanisms of 2-Pinen-10-hydroxyperoxide

Hydroxyl Radical (OH) Initiated Degradation Pathways

Interplay of Peroxy Radicals (RO₂) and Hydroperoxy Radicals (HO₂)

Following the initial reaction with OH, organic peroxy radicals (RO₂) are formed in the presence of molecular oxygen (O₂). These RO₂ radicals are central to the subsequent chemistry. They can undergo unimolecular reactions or react bimolecularly with other atmospheric species.

Formation of Highly Oxygenated Molecules (HOMs) and Subsequent Hydroperoxides

A critical pathway for the peroxy radicals derived from this compound is autoxidation, an intramolecular hydrogen shift followed by O₂ addition. This process can repeat multiple times, leading to the rapid formation of highly oxygenated molecules (HOMs). These HOMs are characterized by their high oxygen-to-carbon ratio and often contain multiple hydroperoxide and other functional groups.

The formation of HOMs is a key process in the generation of SOA, as their low volatility allows them to readily condense onto existing particles or even form new particles. The structure of the initial hydroperoxide influences the specific autoxidation pathways and the resulting HOM distribution.

Radical Chain Propagation and Termination Processes

The atmospheric degradation of this compound involves a complex interplay of radical chain propagation and termination reactions.

Propagation: These reactions continue the radical chain, often leading to further oxidation of the molecule. An example is the reaction of an alkoxy radical (RO), formed from the self-reaction of two peroxy radicals, which can then isomerize or decompose, leading to new radical species.

Termination: These reactions remove radicals from the system, typically by forming stable, non-radical products. The reaction of RO₂ with HO₂ is a major termination pathway. Another significant termination step is the self-reaction of two RO₂ radicals, which can lead to the formation of alcohols, carbonyls, or accretion products (dimers).

The relative importance of propagation versus termination pathways depends on atmospheric conditions such as the concentrations of NOx, HO₂, and other radical species.

The double bond in the this compound molecule is susceptible to attack by ozone (O₃), a process known as ozonolysis. This reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a carbonyl compound and a Criegee intermediate (CI). The Criegee intermediate is a highly reactive species with a zwitterionic character.

Ozonolysis-Derived Reaction Channels and Criegee Intermediate Chemistry

Mechanisms of the Hydroperoxide Channel

One of the key reaction pathways for the Criegee intermediate is the "hydroperoxide channel." In this mechanism, the CI undergoes an intramolecular hydrogen atom transfer, leading to the formation of a vinyl hydroperoxide. This species is often unstable and can further decompose. The presence of the initial hydroperoxide group in the this compound molecule can influence the stability and subsequent reactions of the Criegee intermediate and the products of the hydroperoxide channel. The formation of hydroperoxides through this channel is an energetically favorable pathway for the dissipation of Criegee intermediates. rsc.orgccu.edu.tw

Data Tables

Table 1: Key Radical Reactions in the Atmospheric Degradation of this compound Derivatives

Reaction TypeGeneral EquationSignificance
Initiation ROOH + OH → RO₂ + H₂OPrimary daytime degradation pathway.
Propagation RO₂ + NO → RO + NO₂Important in NOx-rich environments, leads to alkoxy radicals.
Propagation RO → Isomerization/DecompositionLeads to fragmentation or functionalization.
Termination RO₂ + HO₂ → ROOH + O₂A major termination pathway in low-NOx conditions.
Termination RO₂ + RO₂ → Products (alcohols, carbonyls, dimers)Self-reaction leading to stable products.

Photolytic Decomposition Pathways and Radical Generation

The photolytic decomposition of hydroperoxides is initiated by the absorption of light, which leads to the cleavage of the weak oxygen-oxygen single bond. youtube.com This homolytic cleavage results in the formation of two radical species: an alkoxy radical and a hydroxyl radical. youtube.com The process can be generalized as follows:

ROOH + hν → RO• + •OH

In the context of this compound, this pathway would generate a pinenyloxymethyl radical and a hydroxyl radical. These highly reactive radicals can then initiate a cascade of further reactions. For instance, the alkoxy radicals formed from the related α-pinene-OH adduct are known to undergo C-C bond scission reactions with very low energy barriers, leading to the formation of products like pinonaldehyde. nih.gov The generation of free radicals from hydroperoxides can also be influenced by the presence of metal ions, which can participate in the decomposition process. nih.gov The decomposition of hydrogen peroxide, a related compound, is known to be affected by UV light. evonik.com

Thermal Decomposition and Stability Studies

The thermal stability of hydroperoxides is a critical factor in their handling and reactivity. Generally, the stability of hydrogen peroxide solutions is influenced by temperature, pH, and the presence of impurities. evonik.com An increase in temperature promotes the exothermic decomposition of peroxides into water and oxygen gas. evonik.com

Studies on the precursors to this compound, α-pinene and β-pinene, show that they are very stable under a nitrogen atmosphere at temperatures up to 230°C. rsc.orgscispace.comnih.gov However, in the presence of oxygen, their thermal stability is significantly reduced. rsc.orgscispace.com The oxidation process for pinenes, which forms hydroperoxides, is observed to have an initial exothermic temperature around 63°C, indicating high chemical activity and poor stability under an oxygen atmosphere. rsc.orgscispace.com The oxidation of pinenes proceeds through three main stages: an induction period where oxygen is consumed, a main oxidation stage with significant heat release, and finally, a thermal decomposition phase that produces gas. rsc.orgnih.gov

Table 1: Thermal Properties of Pinene Oxidation

Parameter α-pinene β-pinene α-pinene/β-pinene Mixture
Initial Exothermic Temp. ~63 °C ~63 °C ~63 °C
Oxidation Activation Energy (Ea) 116.25 kJ mol⁻¹ 121.85 kJ mol⁻¹ 115.95 kJ mol⁻¹
Heat of Oxidation (-ΔH) 2745–2973 J g⁻¹ 2745–2973 J g⁻¹ 2745–2973 J g⁻¹

Data sourced from studies on pinene oxidation which leads to hydroperoxide formation. nih.gov

Catalyzed Transformations and Mechanistic Investigations

The decomposition and transformation of this compound can be significantly accelerated and directed by the presence of catalysts, such as metals or acids.

Metal catalysts play a crucial role in oxidation reactions involving pinane (B1207555) hydroperoxides (PHP). acs.org The mechanism of these reactions can be broadly categorized into two pathways: those involving a peroxometal intermediate and those involving an oxometal species. acs.org The structure of the hydroperoxide has a significant impact on the reaction rate and outcome, depending on which pathway is dominant. acs.org

In reactions where oxygen transfer from a peroxometal species is the rate-limiting step, significant differences are observed between pinane hydroperoxide and other hydroperoxides like tert-butyl hydroperoxide (TBHP). acs.org For example, the molybdenum-catalyzed epoxidation of cyclohexene (B86901) yields 98% product with TBHP but 0% with PHP. acs.org Vanadium-catalyzed epoxidations also show no product formation with PHP under conditions where TBHP is effective. acs.org

Conversely, when the rate-limiting step involves the reaction of an oxometal species with the substrate, little difference in reactivity is observed. acs.org The selenium-catalyzed allylic oxidation of β-pinene, for instance, gives a 99% yield with PHP compared to 96% with TBHP. acs.org

Table 2: Comparison of Metal-Catalyzed Oxidations with Pinane Hydroperoxide (PHP) and tert-Butyl Hydroperoxide (TBHP)

Catalyst Metal Substrate Reaction Type Yield with PHP Yield with TBHP
Molybdenum (Mo) Cyclohexene Epoxidation 0% 98%
Vanadium (V) Cyclohexene Epoxidation 0% -
Selenium (Se) β-Pinene Allylic Oxidation 99% 96%
Chromium (Cr) Carveol Oxidation 24% 89%

Data sourced from a comparative study on metal-catalyzed oxidations. acs.org

Organic hydroperoxides can undergo acid-catalyzed hydrolysis, a process crucial for determining their atmospheric fate. copernicus.org Computational studies have shown that the rates of these reactions can be reliably predicted using density functional theory (DFT) calculations. copernicus.org The presence of certain substituent groups near the hydroperoxide moiety can facilitate this hydrolysis. copernicus.org

In addition to hydrolysis, acid catalysis can induce complex rearrangements in hydroperoxides. nih.gov A common pathway is the Hock rearrangement, which has been observed in related structures like phenylcyclopentyl hydroperoxide. nih.gov This reaction typically involves the migration of a carbon group to an electron-deficient oxygen atom following the protonation of the hydroperoxide, leading to the formation of a carbocation intermediate and subsequent products such as ketones and phenols. nih.gov While specific studies on the acid-catalyzed rearrangement of this compound are not detailed, the principles of the Hock rearrangement suggest that it would be a plausible transformation pathway under acidic conditions.

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, including hydroperoxides. nih.gov While specific experimental NMR data for isolated 2-Pinen-10-hydroxyperoxide is not extensively reported in the literature, the application of ¹H, ¹³C, and 2D NMR techniques would be essential for its structural confirmation.

¹H NMR: The proton NMR spectrum is expected to provide key structural information. The most characteristic signal would be the hydroperoxy proton (-OOH), which is typically observed as a broad singlet in a downfield region, often between δ 10-13 ppm, though its chemical shift is highly dependent on solvent and concentration. nih.gov Other key signals would include a singlet for the vinylic proton on the bicyclic ring system and distinct signals for the methyl groups and the methylene (B1212753) protons adjacent to the hydroperoxide group (-CH₂OOH).

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbon atom bonded to the hydroperoxy group (C-10) would exhibit a characteristic downfield shift due to the electronegative oxygen atoms. The olefinic carbons of the pinene backbone would also be readily identifiable in the δ 100-150 ppm region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for establishing connectivity. A COSY spectrum would confirm the coupling between protons on adjacent carbons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for a complete and unambiguous assignment of the molecular structure. The high sensitivity of chemical shifts to the molecular structure makes NMR an ideal, quantitative tool for identifying and distinguishing between different hydroperoxide isomers in a mixture. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound Predicted values are based on typical chemical shifts for similar functional groups and the structure of the parent α-pinene molecule.

Functional Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Hydroperoxy Proton (-OOH ) 10.0 - 13.0 N/A
Methylene Protons (-CH₂ -OOH) 4.0 - 4.5 65 - 75
Vinylic Proton (=CH -) 5.0 - 5.5 115 - 125
Vinylic Carbon (C =CH-) N/A 140 - 150

Mass Spectrometry (MS) Techniques for Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone for the detection and identification of atmospheric oxidation products due to its high sensitivity and ability to provide molecular weight and structural information.

Chemical Ionization Mass Spectrometry (CIMS) is a versatile and rapid technique for measuring atmospheric trace gases, including gas-phase hydroperoxides. acs.org This soft ionization method minimizes fragmentation, allowing for the detection of the molecular ion. For hydroperoxides, reagent ions such as CF₃O⁻ or iodide (I⁻) are often used. acs.orgwhiterose.ac.uk In iodide CIMS, this compound would be detected as an adduct with the iodide ion [M+I]⁻ at m/z 295 (168 + 127). The high sensitivity, often in the parts-per-trillion (pptv) range, and fast response time make CIMS particularly suitable for real-time measurements in atmospheric simulation chambers and field campaigns. acs.org

Aerosol chambers are used to simulate atmospheric conditions and study the formation of SOA from precursors like α-pinene. Online mass spectrometry techniques are critical for monitoring the chemical evolution of both gas-phase species and the resulting aerosol particles in real-time.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is used to monitor volatile organic compounds (VOCs). When coupled with an aerosol inlet like the Chemical Analysis of Aerosol Online (CHARON), it can provide chemical characterization of the particulate phase. copernicus.org For this compound, PTR-MS would likely detect the protonated molecule [M+H]⁺.

Chemical Ionization-Atmospheric Pressure interface-Time-of-Flight Mass Spectrometry (CI-APi-ToFMS) , often using nitrate (B79036) ions (NO₃⁻) as the reagent, is highly sensitive to oxidized multifunctional compounds. This technique would detect this compound as a cluster ion [M+NO₃]⁻. These online methods provide invaluable data on the kinetics and mechanisms of SOA formation.

For detailed analysis of the condensed phase (SOA collected on filters), High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS-MS) is employed. HPLC separates the complex mixture of oxidation products, including different isomers. copernicus.org High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental formulas.

Tandem MS (MS/MS) is used for structural confirmation. A characteristic fragmentation pathway for hydroperoxides under collision-induced dissociation (CID) is the neutral loss of H₂O₂ (34 Da) or H₂O (18 Da). copernicus.org For ammoniated adducts ([M+NH₄]⁺), a neutral loss of 51 Da (NH₃ + H₂O₂) has been identified as a characteristic fragmentation route for organic hydroperoxides. copernicus.org This technique allows for the confident identification of hydroperoxide functional groups within the complex mixture of α-pinene oxidation products. copernicus.orgnih.gov

Chromatographic Methods (Gas Chromatography, Kovats Retention Index) for Separation and Quantification

Gas chromatography (GC) is a fundamental technique for separating and quantifying volatile and semi-volatile compounds in complex mixtures. When coupled with a detector like a mass spectrometer (GC-MS), it allows for positive identification of individual components.

The Kovats Retention Index (RI) is a standardized, system-independent value that helps in the identification of compounds by converting retention times to constants based on the elution of n-alkane standards. wikipedia.org It is particularly useful for comparing data across different laboratories and analytical conditions. wikipedia.orgnist.gov For this compound, a specific Kovats retention index has been determined on a non-polar stationary phase, providing a valuable parameter for its identification in GC analysis of samples such as mango fruit volatiles. pherobase.comnist.gov

Table 2: Gas Chromatography Data for this compound

Parameter Value Column Type Source

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Pinen-10-hydroxyperoxide and its reactions. These calculations can predict molecular geometries, energies, and the transition states of chemical reactions, offering a detailed picture of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the atmospheric oxidation of monoterpenes like α-pinene, the precursor to this compound. nih.govmdpi.com DFT calculations, particularly with functionals like B3LYP, are employed to study the mechanisms of hydrogen abstraction and hydroxylation reactions. mdpi.com For instance, in the context of α-pinene oxidation by cytochrome P450, DFT has been used to model the reaction mechanism and thermodynamic properties. mdpi.com

Theoretical studies on the OH-initiated atmospheric oxidation of α-pinene utilize DFT to determine the barrier heights of various reaction pathways. copernicus.org These calculations are crucial for understanding the formation of a variety of oxidation products, including different isomers of hydroxy hydroperoxides. The choice of functional and basis set is critical for obtaining accurate results, and corrections for dispersive forces are often included to improve the description of non-covalent interactions. mdpi.com

While DFT is a workhorse for larger systems, high-level ab initio and composite methodologies provide more accurate energies, especially for smaller, related systems, which can then be used to benchmark DFT results. For the study of α-pinene oxidation, methods such as RO-CCSD(T)-F12a single-point energy calculations have been used to refine the energies obtained from DFT, leading to substantial improvements in basis set convergence for computing autoxidation rates. nih.gov These high-level calculations are essential for obtaining chemically accurate reaction barriers and thermochemistry, which are critical inputs for kinetic models.

Kinetic Modeling and Master Equation Analysis of Gas-Phase Reactions

To understand the fate of this compound in the atmosphere, it is crucial to determine the rates of its formation and subsequent reactions. Kinetic modeling and master equation analysis are powerful tools for this purpose, particularly for complex, pressure-dependent reaction systems.

The OH-initiated oxidation of α-pinene, which leads to the formation of hydroxy hydroperoxides, has been studied using RRKM (Rice–Ramsperger–Kassel–Marcus) master equation analyses. nih.govrsc.org These analyses are performed to compute the yields of various products from chemically activated intermediates. For example, the ring-opening of the initial OH-adducts of α-pinene is a key step, and its yield is highly sensitive to parameters such as the average energy transferred per collision (ΔE_down). nih.gov

Master equation models, such as MESMER, are used to simulate the complex network of reactions involved in the autoxidation of α-pinene, providing insights into the formation yields of highly oxygenated molecules (HOMs). nih.gov The table below shows the calculated molar yields of RO7 radicals from the OH-initiated autoxidation of α-pinene at 298 K and 1 ppb of NO.

PrecursorMolar Yield of RO7 Radicals (%)
α-pinene4.6 (+10.0/-2.4)
β-pinene3.8 (+9.1/-2.6)
Limonene7.6 (+13.1/-4.9)

Conformational Analysis and Potential Energy Surface Mapping

The reactivity and physical properties of this compound are influenced by its three-dimensional structure and the relative energies of its different conformers. Conformational analysis aims to identify the stable geometries of a molecule and the energy barriers for interconversion between them.

For related bicyclic monoterpenes and cyclic hydroperoxides, conformational analysis has been performed using computational methods. desy.denih.gov These studies reveal that the flexibility of functional groups, such as the hydroperoxide group, can lead to multiple low-energy conformers. desy.de The potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. libretexts.org Mapping the PES is crucial for identifying reactants, products, intermediates, and transition states for a given reaction. For the complex reactions of α-pinene oxidation products, the PES can be intricate, with multiple competing pathways. Quantum mechanical calculations are used to compute the energies of key points on the PES, which are then used in kinetic modeling. mdpi.comresearchgate.net

Prediction of Atmospheric Lifetimes and Reactivity Descriptors

The atmospheric lifetime of this compound is a key parameter for assessing its environmental impact. It is primarily determined by its reaction rates with atmospheric oxidants like OH radicals and by photolysis. Theoretical calculations can provide estimates of these reaction rates. For instance, the atmospheric lifetime of particle-bound organic peroxides from α-pinene ozonolysis has been estimated to be about 6 days due to photolysis. acs.org The decomposition of α-pinene derived hydroperoxides can also be influenced by factors such as water content and pH in atmospheric condensed phases. acs.org

Reactivity descriptors, derived from conceptual DFT, provide insights into the chemical reactivity of a molecule. nih.govscispace.com These descriptors include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. By calculating these descriptors for this compound, it is possible to predict its reactivity towards different atmospheric species and to identify the most likely sites for electrophilic or nucleophilic attack. scispace.com

The following table presents a hypothetical set of reactivity descriptors for a generic α-pinene derived hydroxy hydroperoxide, calculated using DFT.

DescriptorValue
Ionization Potential (IP)> 9.0 eV
Electron Affinity (EA)< 1.0 eV
Chemical Hardness (η)> 4.0 eV
Electrophilicity Index (ω)< 1.5 eV

This table is illustrative and based on general trends for organic hydroperoxides. Specific values for this compound would require dedicated calculations.

Environmental Significance and Atmospheric Implications

Contribution to Secondary Organic Aerosol (SOA) Formation and Growth

Hydroxy hydroperoxides, including 2-Pinen-10-hydroxyperoxide, are key contributors to the formation and subsequent growth of Secondary Organic Aerosol (SOA) particles in the atmosphere. mdpi.comresearchgate.net These compounds are formed from the gas-phase oxidation of α-pinene, primarily initiated by the hydroxyl radical (OH). mdpi.com Due to the addition of polar functional groups (hydroxyl -OH and hydroperoxy -OOH), these oxidation products have significantly lower vapor pressures than their parent hydrocarbon, α-pinene. This reduction in volatility allows them to partition from the gas phase to the particle phase, either by condensing onto pre-existing aerosol particles or by participating in the nucleation of new particles. copernicus.org

Organic peroxides are a major component of SOA derived from α-pinene, with studies suggesting they can account for a substantial fraction of the total SOA mass. acs.orgnih.gov Highly Oxygenated Molecules (HOMs), a class of compounds characterized by a high oxygen-to-carbon ratio and often containing multiple hydroperoxy groups, are recognized as critical drivers of new particle formation and growth due to their extremely low volatility. copernicus.orguci.edu The formation of these hydroperoxides is particularly efficient in low-NOx environments where the reaction of peroxy radicals (RO₂) with the hydroperoxy radical (HO₂) is a dominant pathway. copernicus.org

The competition between different RO₂ radical reaction pathways significantly influences the composition of the resulting SOA. Under atmospheric conditions where the ratio of HO₂ to RO₂ is high, the formation of hydroperoxide functional groups is favored over carbonyl groups. copernicus.org This shift in chemical functionality directly impacts the properties and growth potential of the SOA.

Table 1: Key Processes in the Contribution of α-Pinene Hydroxy Hydroperoxides to SOA

Process Description Atmospheric Relevance
Gas-Phase Oxidation α-pinene reacts with oxidants (primarily OH radicals) to form functionalized products like this compound. mdpi.com Initiates the formation of condensable vapors from volatile organic compounds.
Volatility Reduction The addition of -OH and -OOH groups drastically lowers the vapor pressure of the molecule compared to α-pinene. Enables the compound to transition from the gas to the particle phase.
Gas-to-Particle Partitioning Low-volatility hydroxy hydroperoxides condense onto existing aerosol particles, contributing to their mass and growth. researchgate.netresearchgate.net A primary mechanism for SOA growth in forested and biogenically-influenced regions.

| New Particle Formation | Extremely low-volatility hydroperoxides (a subset of HOMs) can participate in the initial steps of forming new atmospheric particles. copernicus.org | Influences the number concentration of cloud condensation nuclei, with implications for cloud formation and climate. |

Role in Aqueous Phase Atmospheric Chemistry (e.g., Cloud Droplets)

Once partitioned into the aqueous phase of atmospheric particles, such as cloud and fog droplets or deliquescent aerosols, this compound and related compounds can undergo further chemical transformations. mdpi.comresearchgate.net The high polarity of the hydroxyl and hydroperoxy groups enhances their water solubility, facilitating their transfer into atmospheric water.

Studies on α-hydroxyalkyl-hydroperoxides (α-HHs), a class of compounds structurally related to the products of monoterpene ozonolysis, show they are often unstable in aqueous solutions. nsf.gov They can decompose to form hydrogen peroxide (H₂O₂) and a corresponding carbonyl compound. nsf.gov This decomposition pathway is highly sensitive to the chemical environment, with lifetimes ranging from minutes to hours depending on factors like water content, temperature, and pH. acs.orgnsf.gov The decomposition is generally catalyzed by acid, with faster decay observed at lower pH values. nsf.gov

This chemistry has several important implications:

Source of Aqueous H₂O₂: The decomposition of hydroperoxides in cloud droplets acts as an in-situ source of hydrogen peroxide, a key oxidant in the aqueous phase responsible for converting sulfur dioxide (SO₂) to sulfate (B86663) (SO₄²⁻), a major component of acid rain.

SOA Aging: The chemical transformation of hydroperoxides within the particle phase alters the chemical composition and properties of the aerosol over its atmospheric lifetime, a process known as "aging".

Reversible Formation: The formation of some hydroperoxides from aldehydes and H₂O₂ can be a reversible process, with the equilibrium favoring the hydroperoxide at lower temperatures. copernicus.org Model predictions suggest that while concentrations in cloud water may be at the micromolar (µM) level, they could reach millimolar (mM) levels in the more concentrated environment of aerosol liquid water. copernicus.org

Table 2: Decomposition of Monoterpene-Derived α-Hydroxyalkyl-Hydroperoxides (α-HHs) in Aqueous Media

Condition Observation Reference
Solvent Composition Decay lifetime (τ₁/ₑ) of α-pinene derived α-HHs was 14 minutes in a 60:40 water:acetonitrile solution. acs.org
Water Content Lifetimes dramatically increase in solutions with less than 20% (v/v) water. nsf.gov
Primary Products Decomposition primarily yields a gem-diol (which dehydrates to a carbonyl) and hydrogen peroxide (H₂O₂). nsf.gov

| pH Dependence | Decomposition rates increase at lower pH, indicating an acid-catalyzed mechanism for α-HHs. | nsf.gov |

Influence on Atmospheric Oxidant Budgets and Radical Cycling

Organic hydroperoxides are central to the radical cycling chemistry of the troposphere. They act as a temporary reservoir for radicals, thereby influencing the concentrations of the atmosphere's primary daytime oxidant, the OH radical, as well as HO₂ and organic peroxy radicals (RO₂).

The formation of this compound is a radical termination step, typically occurring via the reaction of a specific α-pinene-derived RO₂ radical with HO₂:

RO₂ + HO₂ → ROOH + O₂

This reaction is particularly important in clean, low-NOx environments, where it effectively removes two radicals from the atmosphere and sequesters them in the more stable hydroperoxide molecule. copernicus.orgcopernicus.org

However, this sequestration is not permanent. The subsequent fate of the hydroperoxide can regenerate radicals, influencing the oxidant budget:

Reaction with OH: Hydroxy hydroperoxides can also be removed by reacting with the OH radical itself, acting as a sink for both species. mdpi.com

The balance between the formation of hydroperoxides (a radical sink) and their subsequent photolytic destruction (a radical source) plays a critical role in modulating the radical concentrations and, consequently, the atmosphere's self-cleaning capacity. Furthermore, the decomposition of SOA material containing hydroperoxides within the particle phase has been suggested as a potential source of OH radicals through condensed-phase reactions. uci.eduwalisongo.ac.id

Global and Regional Atmospheric Modeling of Monoterpene Oxidation Products

Accurately representing the atmospheric chemistry of monoterpenes and their oxidation products like this compound in global and regional atmospheric models is a significant challenge due to the complexity of the chemical mechanisms. witpress.com Chemical mechanisms, such as the Master Chemical Mechanism (MCM), provide a detailed, explicit representation of the degradation of volatile organic compounds, including the various pathways of α-pinene oxidation that lead to the formation of different peroxy radicals and their subsequent reaction to form hydroperoxides. copernicus.orgcopernicus.org

However, many large-scale models have historically used highly simplified or parameterized representations of this chemistry. witpress.com There is an active effort in the scientific community to incorporate more detailed and accurate monoterpene oxidation schemes into global chemical transport models like GEOS-Chem. copernicus.org Recent modeling studies have focused on:

Implementing Autoxidation: Including pathways for RO₂ radical autoxidation (intramolecular H-shifts followed by O₂ addition) is crucial for predicting the formation of HOMs, which are key to SOA formation. copernicus.org

Evaluating Radical Fates: Models are used to evaluate the competition between different RO₂ radical fates (reaction with NO, HO₂, or other RO₂) under different atmospheric conditions (e.g., varying NOx levels, altitude). These models show that autoxidation and reaction with HO₂ (forming hydroperoxides) are dominant fates for monoterpene-derived RO₂ in the boundary layer over forested regions. copernicus.org

Constraining SOA Budgets: By improving the representation of low-volatility products like multifunctional hydroperoxides, models can better constrain the global budget of SOA and its impact on climate.

These model developments are essential for understanding the large-scale impacts of biogenic emissions on air quality and climate, and for predicting how these impacts might change in the future. The accuracy of these models relies on continued laboratory and field studies to provide kinetic data and product yields for key intermediates like this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Precursor for Complex Organic Molecules

The inherent reactivity of the hydroperoxide group, coupled with the stereochemically rich pinene framework, positions 2-Pinen-10-hydroxyperoxide as a versatile precursor for the synthesis of complex organic molecules. The α-pinene skeleton itself is a well-established starting material for the synthesis of various valuable compounds, including fragrances, insecticides, and pharmaceutical intermediates. The introduction of a hydroxyperoxide functionality at the C-10 position provides a handle for a range of chemical transformations.

The synthesis of this compound can be achieved through the catalytic ring-opening of α-pinene oxide with hydrogen peroxide. mdpi.com This method provides a direct route to this functionalized terpene derivative. Once formed, the hydroperoxide can undergo reduction to the corresponding diol, which can serve as a building block for polyesters or other polymers. Alternatively, the peroxide bond can be cleaved under various conditions to generate radical intermediates, which can participate in C-C bond-forming reactions, enabling the construction of more elaborate molecular architectures.

Research into the oxidation of α-pinene has shown that it can lead to a variety of highly oxygenated organic molecules, which are of interest in atmospheric science and potentially as synthetic intermediates. copernicus.orgcopernicus.org While not specifically detailing the synthetic applications of this compound, these studies highlight the chemical accessibility of complex oxygenated derivatives from the α-pinene scaffold. The controlled transformation of the hydroxyperoxide group in this compound could, therefore, provide access to a range of unique and potentially bioactive molecules.

Application as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The field of asymmetric synthesis heavily relies on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govuvic.ca Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter. Terpenes, due to their natural abundance and inherent chirality, are attractive sources for the development of chiral auxiliaries. researchgate.net

Given that this compound is derived from α-pinene, it possesses a defined stereochemistry that could be exploited in asymmetric synthesis. The hydroxyl group of the hydroxyperoxide functionality could be used to attach the molecule to a substrate, positioning the bulky and stereochemically defined pinene backbone to influence the facial selectivity of an approaching reagent.

While there is no direct literature on the use of this compound as a chiral auxiliary, the broader class of pinene-derived compounds has seen application in this area. For instance, chiral ligands derived from pinane (B1207555) have been used in asymmetric catalysis. The development of chiral auxiliaries from readily available natural products is a continuous effort in organic synthesis, and this compound represents a potential, though currently unexplored, candidate.

Below is a table summarizing the key attributes of an effective chiral auxiliary and how this compound might fulfill them:

Feature of an Effective Chiral AuxiliaryPotential Fulfillment by this compound
High stereochemical purityDerived from enantiomerically enriched α-pinene from the chiral pool.
Ease of attachment to the substrateThe hydroxyl group provides a straightforward point of attachment.
Effective steric shieldingThe bicyclic pinene framework offers significant steric bulk to direct reactions.
Ease of removal after the reactionThe peroxide linkage may offer unique cleavage conditions for removal.
High recovery of the auxiliaryDependent on the stability and cleavage conditions.

Employment as a Mechanistic Probe in Catalytic Research

The study of reaction mechanisms is fundamental to the development of new and improved catalytic systems. Mechanistic probes are compounds that can provide insight into the intermediates and transition states of a catalytic cycle. The hydroperoxide functionality in this compound makes it a potential tool for investigating oxidation catalysis.

Tungsten-based catalysts, for example, are known to be effective for epoxidation reactions using hydrogen peroxide. researchgate.net The interaction of this compound with such catalysts could be studied to understand the activation of the peroxide bond and the nature of the active oxidizing species. The stereochemistry of the pinene backbone could also provide a sensitive probe for the geometric constraints of the catalyst's active site.

Furthermore, the decomposition of this compound can generate specific radical species. By studying the products formed from the catalyzed decomposition of this compound, researchers could gain a better understanding of the radical pathways that may be operative in certain oxidation reactions. The formation of specific oxidation products from the α-pinene framework, such as verbenol (B1206271) and verbenone, is a known area of study and the use of a pre-formed hydroperoxide could offer a different entry point for mechanistic investigations. researchgate.net

The table below outlines potential research questions that could be addressed using this compound as a mechanistic probe:

Research QuestionPotential Insight from this compound
What is the mechanism of peroxide activation by a given catalyst?The reactivity of the hydroperoxide group can be monitored under catalytic conditions.
What is the nature of the active oxidizing species?Analysis of the reaction products can suggest whether the reaction proceeds via a radical or non-radical pathway.
What are the steric and electronic effects of the catalyst's active site?The stereochemical outcome of reactions involving the chiral pinene scaffold can provide this information.

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